N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide
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Overview
Description
N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide is a chemical compound with a complex structure that includes a methoxy group, a phenylmethanesulfonyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrobenzene with phenylmethanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then reduced to the amine, which is subsequently acylated with propanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide
- Phenyl N-(2-Methoxy-5-methylphenyl)carbamate
Uniqueness
N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
92921-33-0 |
---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19NO4S/c1-3-17(19)18-15-11-14(9-10-16(15)22-2)23(20,21)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
BKKPLYOABHWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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